![molecular formula C8H16ClNO2 B13564700 {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)
{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclic amine with formaldehyde and subsequent reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride: Similar structure but with a hydroxyl group instead of a methanol group.
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride: Contains a methyl group and a ketone instead of a methanol group.
Uniqueness
What sets {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride apart is its specific functional groups and the resulting chemical properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
3-oxa-7-azabicyclo[3.3.1]nonan-9-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-3-8-6-1-9-2-7(8)5-11-4-6;/h6-10H,1-5H2;1H |
InChI Key |
VDLNAVMHEVGHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2CO)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)
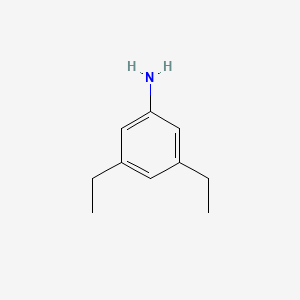
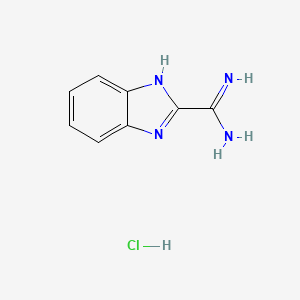



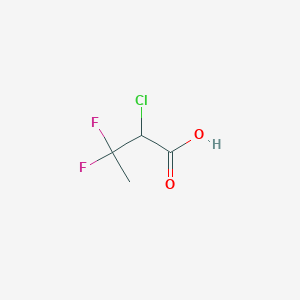
![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid](/img/structure/B13564672.png)
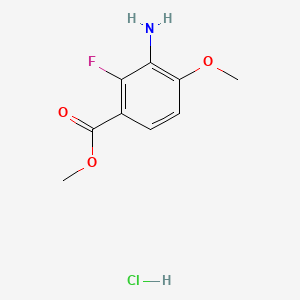
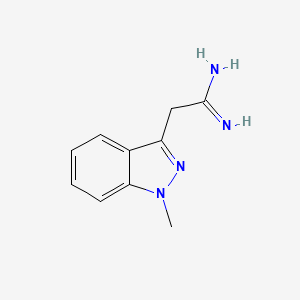


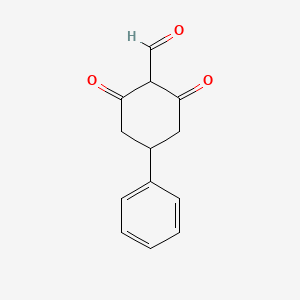
![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)
